3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
The compound belongs to the [1,2]oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine ring system. The 3-position is substituted with a propan-2-yl (isopropyl) group, and the 6-position features a pyridin-4-yl moiety. This combination likely influences its physicochemical properties, such as solubility and bioavailability, compared to derivatives with alternative substituents .
Properties
IUPAC Name |
3-propan-2-yl-6-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-8(2)13-12-10(15(19)20)7-11(17-14(12)21-18-13)9-3-5-16-6-4-9/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVZGUYRKSNZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, pressures, and solvent systems to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exhibit promising antibacterial and antifungal properties. A study evaluating various derivatives showed significant efficacy against Staphylococcus aureus and Escherichia coli, along with antifungal activity against Candida albicans . The antimicrobial activity was assessed using the disc diffusion method, revealing good interactions with target pathogens.
Anticancer Potential
The compound has been investigated for its anticancer properties. A study synthesized several derivatives, including those with oxadiazole moieties, which demonstrated low IC50 values in various cancer cell lines. For instance, certain derivatives exhibited IC50 values significantly lower than that of doxorubicin, a standard chemotherapy drug . This suggests that the compound may serve as a scaffold for developing potent anticancer agents.
Molecular Docking Studies
Molecular docking studies have been utilized to understand the binding interactions of this compound with biological targets. The computational analysis indicated favorable binding affinities with various receptors involved in disease pathways, suggesting potential therapeutic applications .
Case Study 1: Antimicrobial Evaluation
In a comparative study on the antimicrobial efficacy of new derivatives, researchers synthesized several compounds based on the oxazolo-pyridine framework. The results indicated that these compounds not only inhibited bacterial growth but also showed lower toxicity profiles compared to traditional antibiotics .
Case Study 2: Anticancer Activity
Another research effort focused on synthesizing derivatives containing the oxadiazole ring alongside the oxazolo-pyridine structure. These compounds were tested against a panel of cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis . The study highlighted specific derivatives that could be further explored for clinical development.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects
Molecular Weight and Solubility
Purity and Availability
- Most compounds in the [1,2]oxazolo[5,4-b]pyridine class are synthesized at 95% purity, indicating standardized production protocols .
- The pyridin-4-yl variant’s commercial availability is unclear, but analogs like the pyridin-3-yl derivative (CAS 953748-25-9) are cataloged by suppliers .
Research Implications
- Drug Discovery : The pyridinyl-substituted derivatives are of interest in kinase inhibition studies due to their ability to mimic ATP-binding motifs .
- Structure-Activity Relationships (SAR) : Comparative studies highlight that electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability, while bulky substituents may optimize target selectivity .
Biological Activity
3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS Number: 954278-10-5) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
The molecular formula for this compound is C15H13N3O3, with a molecular weight of 283.28 g/mol. The structure features a pyridine ring and an oxazole moiety, which are known for their roles in various biological activities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. For instance, it may interact with protein kinases or other enzymes involved in cancer progression. In related compounds, the oxazole ring has been implicated in binding to active sites of enzymes, thus inhibiting their function. This suggests that this compound could possess similar inhibitory effects.
Study on Antitumor Activity
A study published in Molecules explored the synthesis and biological evaluation of oxazole derivatives. The results indicated that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells. Although the specific compound was not tested, the findings suggest a promising avenue for future research into its antitumor effects .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various target proteins. These studies indicate favorable interactions with enzymes involved in metabolic pathways critical for cancer cell survival .
Comparative Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves condensation of pyridine derivatives with functionalized aldehydes, followed by cyclization. For example, a related oxazolo-pyridine compound was synthesized via 4-chlorobenzaldehyde and 2-aminopyridine condensation, with subsequent cyclization under acidic conditions . Optimization strategies include:
- Temperature control : Higher yields (≥80%) are achieved at 80–100°C during cyclization.
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Purification : Flash chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol improves purity (>95%) .
Table 1 : Comparison of synthetic routes for analogous oxazolo-pyridine derivatives
| Precursors | Cyclization Agent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde + 2-aminopyridine | H₂SO₄ | 75 | 92 | |
| Brominated pyridine + isopropyl aldehyde | ZnCl₂ | 86 | 95 |
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and ring systems. For example, pyridine protons appear as doublets at δ 8.5–9.0 ppm, while isopropyl groups show characteristic splitting at δ 1.2–1.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular formula (e.g., C₁₆H₁₃ClN₂O₃ for a similar compound, m/z 316.74) .
- X-ray Crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding in pyridinium salts) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound’s bioactivity, particularly in enzyme inhibition?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with substituent variations (e.g., replacing pyridin-4-yl with chlorophenyl or trifluoromethyl groups) and test inhibitory activity against target enzymes (e.g., kinases) .
- Computational Docking : Use software like AutoDock Vina to predict binding affinities to enzyme active sites (e.g., p38 MAP kinase). Validate with in vitro assays measuring IC₅₀ values .
Table 2 : Example SAR for pyrazoline-containing analogs
| Substituent | Enzyme Target | IC₅₀ (nM) |
|---|---|---|
| 4-Bromophenyl | Kinase A | 12 ± 2 |
| 4-Chlorophenyl | Kinase B | 28 ± 5 |
Q. What methodologies are effective in resolving contradictions in reported biological activities of structurally similar oxazolo-pyridine derivatives?
- Methodological Answer :
- Standardized Assay Protocols : Replicate studies using consistent cell lines (e.g., HEK293) and assay buffers to minimize variability .
- Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to distinguish target-specific effects from cytotoxicity .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and antimicrobial activity) .
Q. How can supramolecular interactions of this compound be analyzed to predict its behavior in crystalline or solution states?
- Methodological Answer :
- Cambridge Structural Database (CSD) Surveys : Identify common packing motifs (e.g., π-π stacking between pyridine rings) in analogous compounds .
- NMR Titration : Monitor chemical shift changes in DMSO-d₆ to detect hydrogen bonding with solvents or co-crystallized molecules .
- Molecular Dynamics Simulations : Predict solubility and aggregation behavior using force fields (e.g., AMBER) .
Key Considerations for Experimental Design
- Contradiction Analysis : When biological data conflicts, cross-reference synthetic protocols (e.g., impurity profiles in HPLC) to rule out batch variability .
- Advanced Characterization : Use synchrotron X-ray diffraction for high-resolution crystal structures, particularly for polymorph identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
